Benzo[d]thiazol-6-yl(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
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Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS2/c1-12-14(21)3-5-16-18(12)23-20(28-16)25-8-6-24(7-9-25)19(26)13-2-4-15-17(10-13)27-11-22-15/h2-5,10-11H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHNVKKYPVMZOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar benzothiazole scaffold have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
tuberculosis. The inhibitory concentrations of these molecules were compared with standard reference drugs, and new benzothiazole derivatives showed better inhibition potency.
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, such as this compound, can interact with various enzymes and proteins. For instance, some thiazole derivatives have shown inhibitory activity against COX-1, an enzyme involved in inflammation and pain.
Cellular Effects
Thiazole derivatives have been found to have significant effects on cellular processes. For example, they can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that thiazole derivatives can have long-term effects on cellular function
Dosage Effects in Animal Models
It is known that thiazole derivatives can have varying effects at different dosages
Metabolic Pathways
It is known that thiazole derivatives can interact with various enzymes and cofactors
Transport and Distribution
It is known that thiazole derivatives can interact with various transporters or binding proteins
Subcellular Localization
It is known that thiazole derivatives can be directed to specific compartments or organelles
Biological Activity
Benzo[d]thiazol-6-yl(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a compound that has garnered attention due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a complex structure comprising a benzo[d]thiazole moiety linked to a piperazine ring, which is known for its ability to interact with various biological targets. The presence of halogenated substituents enhances its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the anti-mycobacterial properties of benzo[d]thiazol derivatives. A study conducted on a series of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones demonstrated that several compounds exhibited significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 1 to 10 μM. Specifically, compounds with trifluoromethyl groups showed promising results, with MICs between 2.35 and 7.94 μM while maintaining low cytotoxicity against RAW 264.7 cell lines .
| Compound | MIC (μM) | Cytotoxicity (μM) |
|---|---|---|
| Compound A | 2.35 | >128 |
| Compound B | 7.94 | >128 |
| Compound C | 10 | >128 |
Anticancer Activity
The anticancer potential of benzo[d]thiazole derivatives has also been explored. Research indicates that certain derivatives can inhibit cancer cell proliferation by interacting with key signaling pathways. For instance, thiazole-integrated compounds have shown cytotoxic effects against various cancer cell lines, with IC50 values less than those of standard chemotherapeutics like doxorubicin .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Interaction with DNA : Some derivatives have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : By affecting pathways such as apoptosis and cell cycle regulation, these compounds can induce cancer cell death.
Case Studies
Several case studies have focused on the efficacy of benzo[d]thiazole derivatives in preclinical models:
- Study on Anti-tubercular Activity : A systematic evaluation of various benzo[d]thiazole derivatives revealed that those with specific substitutions exhibited selective inhibition against Mycobacterium tuberculosis, suggesting a targeted approach for drug development .
- Anticancer Efficacy : In vitro studies demonstrated that certain derivatives showed significant cytotoxicity against human cancer cell lines, leading researchers to propose these compounds as candidates for further development in cancer therapy .
Scientific Research Applications
Research indicates that compounds similar to benzo[d]thiazol-6-yl(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone exhibit a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of benzothiazole and piperazine possess significant antimicrobial activity against various bacterial strains. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) that suggest effective antibacterial properties.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
This table illustrates the efficacy of related compounds in inhibiting bacterial growth, highlighting the potential of the benzothiazole structure in antimicrobial applications .
Therapeutic Potential
The therapeutic applications of this compound are promising, particularly in:
- Antitumor Research : Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development as an anticancer agent.
Case Study Example :
A recent study evaluated the anticancer effects of related benzothiazole derivatives on various cancer cell lines, demonstrating significant cytotoxicity and potential for drug development .
Q & A
Q. What are the established synthetic routes for Benzo[d]thiazol-6-yl(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone?
The synthesis typically involves multi-step pathways:
- Step 1 : Coupling of a benzothiazole amine derivative with aryl isothiocyanates under reflux in DMF to form thiourea intermediates .
- Step 2 : Cyclization of intermediates using formaldehyde (30%) and HCl at 90–95°C to form oxadiazinane or triazinane derivatives .
- Step 3 : Purification via recrystallization (e.g., ethanol) or column chromatography .
Key reagents: Arylisothiocyanates, DMF, formaldehyde. Yield optimization requires precise control of reaction time (4–8 hours) and stoichiometry .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assigns proton and carbon environments, confirming regiochemistry of benzothiazole and piperazine moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
- X-ray Crystallography (if applicable): Resolves absolute configuration in crystalline derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Solvent Screening : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., hydrolysis) .
- Temperature Gradients : Test reflux vs. microwave-assisted synthesis to shorten reaction time (e.g., from 4 hours to 30 minutes) .
- Catalyst Use : Add Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Workup Refinement : Employ flash chromatography instead of recrystallization for polar intermediates .
Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies?
- Pharmacokinetic Analysis : Measure plasma stability and metabolic clearance to identify rapid degradation in vivo .
- Solubility Optimization : Use co-solvents (e.g., PEG-400) or prodrug strategies to enhance bioavailability .
- Dose-Response Calibration : Re-evaluate in vitro assays (e.g., IC50) with physiological concentrations .
- Off-Target Screening : Perform broad-panel receptor binding assays to rule out non-specific interactions .
Q. What computational methods are used to predict the binding affinity of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with serotonin receptors (e.g., 5-HT1A) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., water) for 100+ ns to assess stability .
- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methyl groups) on activity using Hammett parameters .
Q. What strategies resolve structural ambiguities in analogs with similar benzothiazole-piperazine scaffolds?
- 2D NMR Techniques : Utilize NOESY or HSQC to assign stereochemistry and confirm piperazine ring conformation .
- Isotopic Labeling : Synthesize 13C-labeled derivatives to track coupling patterns in complex spectra .
- Crystallographic Validation : Compare experimental XRD data with predicted crystal structures from Mercury CSD .
Q. How to design experiments to evaluate selectivity against off-target receptors?
- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-WAY-100635) for 5-HT1A vs. dopamine D2 receptors .
- Kinetic Studies : Measure association/dissociation rates (kon/koff) via surface plasmon resonance (SPR) .
- Functional Assays : Compare cAMP inhibition (GPCR activity) vs. kinase inhibition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
